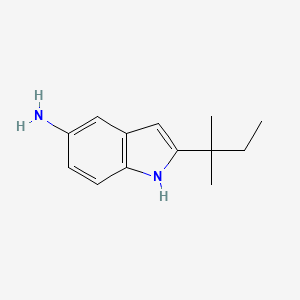

2-(叔戊基)-1H-吲哚-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(tert-pentyl)-1H-indol-5-amine, also known as tert-pentyl indole, is a derivative of indole, an aromatic organic compound. It is a white, crystalline solid with a melting point of 117-118 °C. It has been used for a variety of scientific and industrial applications, including drug synthesis, organic chemistry, and spectroscopic analysis.

科学研究应用

有机催化烷基化和合成

- 一种新的手性胺催化剂,包括吲哚衍生物,如2-(叔戊基)-1H-吲哚-5-胺,已被设计用于提高亚胺催化的反应性和选择性。该催化剂促进了各种吲哚体系与一系列α,β-不饱和醛的共轭加成,有助于合成生物医学相关分子 (Austin & MacMillan, 2002).

无过渡金属胺化

- 在涉及芳基氯化物的胺化研究中,叔戊基-吲哚使用叔丁醇钾合成。该方法为药理学上重要的吲哚和苯胺提供了一种有效的方法 (Beller, Breindl, Riermeier, & Tillack, 2001).

使用叔丁基磺酰胺的合成

- 叔丁基磺酰胺已被用作芳基溴化物和氯化物的钯催化胺化的氨替代物,从而能够合成具有敏感官能团的吲哚和苯胺。这包括由2-卤代苯酚合成的吲哚,突出了其在创建具有叔戊基-吲哚结构的化合物中的用途 (Prakash, Dibakar, Selvakumar, Ruckmani, & Sivakumar, 2011).

光催化环加成

- 在可见光下,包括叔戊基变体的吲哚与烯烃的光催化[2 + 2]环加成已经实现,导致形成富含sp3的环丁烷稠合骨架。这一过程对于药物发现具有重要意义,它提供了广泛的底物范围以及优异的区域和非对映选择性 (Oderinde et al., 2020).

晶体结构分析

- 叔戊基-吲哚衍生物戊基2-(1H-吲哚-2-甲酰胺)苯甲酸酯的晶体结构揭示了分子内氢键的存在,提供了对分子相互作用和稳定性的见解 (Sweidan et al., 2019).

作用机制

Target of Action

The compound 2-(tert-pentyl)-1H-indol-5-amine, also known as 2-(2-methylbutan-2-yl)-1H-indol-5-amine, is structurally similar to the compound tert-Amyl alcohol (TAA) or 2-methylbutan-2-ol . TAA is known to be a positive allosteric modulator for GABA A receptors . Therefore, it is plausible that 2-(tert-pentyl)-1H-indol-5-amine may also interact with GABA A receptors.

Mode of Action

As a positive allosteric modulator, 2-(tert-pentyl)-1H-indol-5-amine would likely enhance the function of GABA A receptors . This could result in an increase in the frequency or duration of the receptor’s channel openings, thereby enhancing the flow of chloride ions into the neuron and leading to hyperpolarization of the neuron. This would decrease the neuron’s excitability, leading to an overall inhibitory effect on neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by this compound would be the GABAergic pathway . By enhancing the function of GABA A receptors, the compound would increase inhibitory neurotransmission, which could have various downstream effects depending on the specific neural circuits involved.

Pharmacokinetics

Based on its structural similarity to taa, it may have similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of 2-(tert-pentyl)-1H-indol-5-amine’s action would likely involve a decrease in neuronal excitability due to enhanced inhibitory neurotransmission . This could potentially result in sedative, anxiolytic, or anticonvulsant effects, among others.

属性

IUPAC Name |

2-(2-methylbutan-2-yl)-1H-indol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-4-13(2,3)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,4,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJIDVCYKRKQNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC2=C(N1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-pentyl)-1H-indol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)

![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)

![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)

![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)

![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)

![2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2406256.png)